molecular formula C10H7ClO2 B13683312 6-Chloro-3-methyl-2H-chromen-2-one

6-Chloro-3-methyl-2H-chromen-2-one

Cat. No.: B13683312
M. Wt: 194.61 g/mol
InChI Key: WBTXNHQYWCVKKQ-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methyl-2H-chromen-2-one typically involves the chlorination of 3-methyl-2H-chromen-2-one. One common method includes the reaction of 3-methyl-2H-chromen-2-one with thionyl chloride in the presence of a catalyst. The reaction is carried out under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the 6th position .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Chloro-3-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6-Chloro-3-methyl-2H-chromen-2-one can be compared with other coumarin derivatives:

Properties

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

6-chloro-3-methylchromen-2-one

InChI

InChI=1S/C10H7ClO2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3

InChI Key

WBTXNHQYWCVKKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Cl)OC1=O

Origin of Product

United States

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